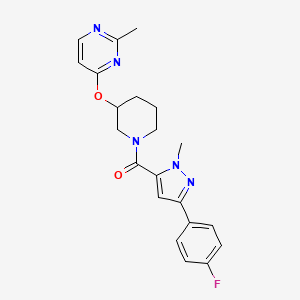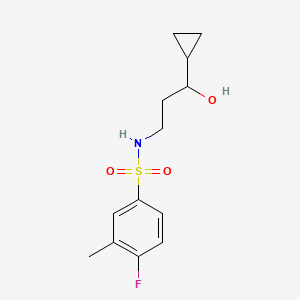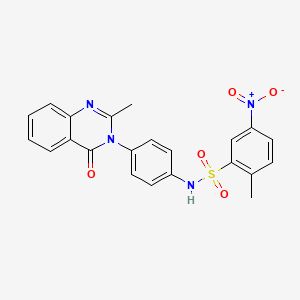
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The presence of a pyrazole ring in the compound suggests potential efficacy in inhibiting cancer cell growth. Specifically, pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range . This indicates that our compound could be explored for its anticancer potential, particularly in targeted therapies against these types of cancers.
Antioxidant Properties
The pyrazoline derivatives, closely related to pyrazoles, have demonstrated antioxidant activities. These compounds can scavenge free radicals and reactive oxygen species (ROS), which are linked to oxidative stress and disease development . The compound’s ability to potentially reduce oxidative stress makes it a candidate for further research in preventing oxidative damage at the cellular level.
Neuroprotective Effects
Pyrazoline derivatives have been investigated for their neuroprotective effects, particularly in relation to acetylcholinesterase (AchE) activity. AchE is an enzyme crucial for nerve pulse transmission, and its inhibition can lead to behavioral changes and movement impairment. The compound’s potential to modulate AchE activity could be beneficial in treating neurodegenerative diseases or conditions associated with cholinergic system dysfunction .
Antimicrobial and Antifungal Applications
Compounds with a pyrazole core have been reported to possess antimicrobial and antifungal properties. These activities make them valuable in the development of new antibiotics and antifungal agents, especially in the face of increasing antimicrobial resistance .
Anti-inflammatory and Analgesic Effects
Pyrazoles are known for their anti-inflammatory and analgesic functions. They can be synthesized through various methods and have been used to treat inflammation and pain. The compound could be explored for its potential to act as an anti-inflammatory or analgesic agent .
Enzyme Inhibition
The compound’s structure suggests it could act as an inhibitor for certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. CDK inhibitors are an important class of drugs in cancer treatment, targeting tumor cells selectively .
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-14-23-10-9-20(24-14)29-17-4-3-11-27(13-17)21(28)19-12-18(25-26(19)2)15-5-7-16(22)8-6-15/h5-10,12,17H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWHGDLUWGDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)


![[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2969149.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2969155.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)